molecular formula C16H22N4O4S B7051625 4-[4-(Cyclopropylsulfamoyl)benzoyl]-1,4-diazepane-1-carboxamide

4-[4-(Cyclopropylsulfamoyl)benzoyl]-1,4-diazepane-1-carboxamide

Cat. No.: B7051625
M. Wt: 366.4 g/mol
InChI Key: QHCLTOTXIVCZEK-UHFFFAOYSA-N
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Description

4-[4-(Cyclopropylsulfamoyl)benzoyl]-1,4-diazepane-1-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a cyclopropylsulfamoyl group, a benzoyl group, and a diazepane ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Cyclopropylsulfamoyl)benzoyl]-1,4-diazepane-1-carboxamide typically involves multiple steps:

    Formation of the Cyclopropylsulfamoyl Intermediate: This step involves the reaction of cyclopropylamine with a sulfonyl chloride to form the cyclopropylsulfamoyl intermediate.

    Benzoylation: The intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the benzoyl derivative.

    Diazepane Ring Formation: The benzoyl derivative undergoes a cyclization reaction with a suitable diamine to form the diazepane ring.

    Carboxamide Formation: Finally, the diazepane derivative is reacted with a carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylsulfamoyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl alcohol derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted diazepane derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-[4-(Cyclopropylsulfamoyl)benzoyl]-1,4-diazepane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding.

Medicine

In medicinal chemistry, the compound is evaluated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, the compound can be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(Cyclopropylsulfamoyl)benzoyl]-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Cyclopropylsulfamoyl)benzoyl]-1-piperazinecarboxamide
  • 4-[4-(Cyclopropylsulfamoyl)benzoyl]-1,4-diazepane-1-sulfonamide

Uniqueness

Compared to similar compounds, 4-[4-(Cyclopropylsulfamoyl)benzoyl]-1,4-diazepane-1-carboxamide is unique due to its specific combination of functional groups and ring structures. This uniqueness can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[4-(cyclopropylsulfamoyl)benzoyl]-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4S/c17-16(22)20-9-1-8-19(10-11-20)15(21)12-2-6-14(7-3-12)25(23,24)18-13-4-5-13/h2-3,6-7,13,18H,1,4-5,8-11H2,(H2,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCLTOTXIVCZEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)N)C(=O)C2=CC=C(C=C2)S(=O)(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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